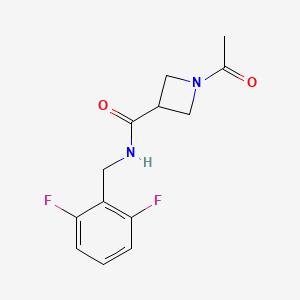

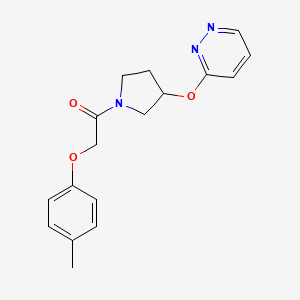

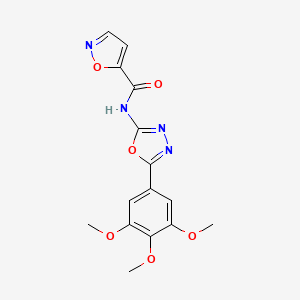

![molecular formula C22H18ClN5O4 B2379330 ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 852441-10-2](/img/structure/B2379330.png)

ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of pyridopyrimidine derivatives, which have shown therapeutic interest and have been approved for use as therapeutics . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, one method involves the treatment of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N,N-dimethylformamide thionyl chloride . Another method involves the nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol (1:1) and TEA as base .Molecular Structure Analysis

Pyridopyrimidines have four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings, depending on where the nitrogen atom is located in pyridine .Chemical Reactions Analysis

The reactions of similar compounds have been monitored by thin layer chromatography . For instance, the reaction of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N,N-dimethylformamide thionyl chloride gives the expected 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been evaluated using various methods. For instance, the preclinical drug metabolism and pharmacokinetics (DMPK) properties of a similar compound demonstrated good properties .Scientific Research Applications

Antitumor Properties

Pyrano[2,3-d]pyrimidines have demonstrated antitumor activity. Researchers have explored their potential as agents to inhibit tumor growth and metastasis. The compound’s unique structure may interfere with cancer cell signaling pathways or DNA replication, making it a promising candidate for further investigation .

Antibacterial and Antimicrobial Activity

Compounds containing pyrano[2,3-d]pyrimidine scaffolds have shown antibacterial and antimicrobial properties. They could be valuable in combating bacterial infections by targeting specific microbial pathways or enzymes. Further studies are needed to elucidate the exact mechanisms of action .

Anti-Inflammatory Effects

Some pyrano[2,3-d]pyrimidines exhibit anti-inflammatory activity. These compounds may modulate immune responses, potentially reducing inflammation associated with various diseases. Understanding their interactions with inflammatory pathways is crucial for therapeutic development .

Antiviral Potential

Researchers have investigated pyrano[2,3-d]pyrimidines as potential antiviral agents. These compounds may interfere with viral replication or entry into host cells. Their activity against specific viruses warrants further exploration .

Cardiotonic Properties

Certain pyrano[2,3-d]pyrimidines have been studied for their cardiotonic effects. These compounds may influence heart function, making them relevant in cardiovascular research. Investigating their impact on ion channels and contractility is essential .

Antihistamine Activity

Pyrano[2,3-d]pyrimidines have been evaluated for antihistamine properties. Understanding their interactions with histamine receptors could lead to novel antiallergic medications .

Fluorescent Properties

Recent developments involve condensed pyrimidine molecular systems with fluorescent properties. These derivatives could find applications in imaging, diagnostics, or materials science .

Mechanism of Action

Pyridopyrimidines are used on several therapeutic targets. The most frequently mentioned biological targets of pyrido[2,3-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .

Future Directions

The future directions of research on pyridopyrimidines involve the design of new selective, effective, and safe anticancer agents . For instance, compound VIb, a morpholine-based thieno[2,3-d]pyrimidine derivative, could be optimized to serve as a new chemical entity for discovering new anticancer agents .

properties

IUPAC Name |

ethyl 4-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O4/c1-2-32-22(31)14-3-7-16(8-4-14)26-19(29)12-27-13-24-20-18(21(27)30)11-25-28(20)17-9-5-15(23)6-10-17/h3-11,13H,2,12H2,1H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGJVRWQALCLAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

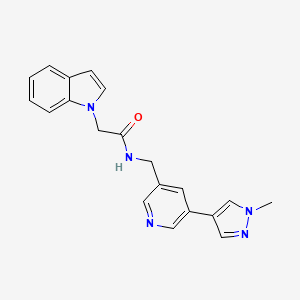

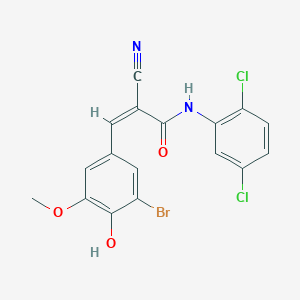

![N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2379252.png)

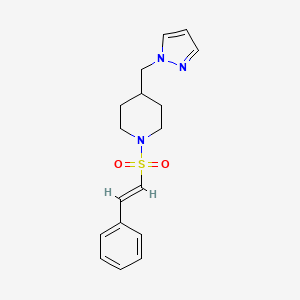

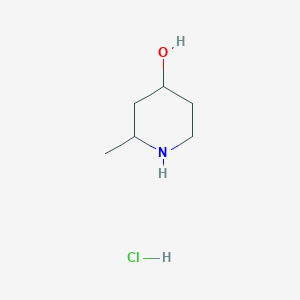

![1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2379259.png)

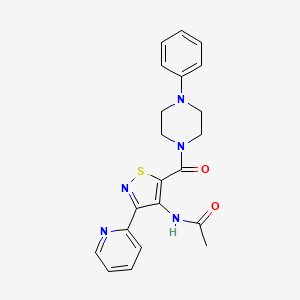

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2379265.png)

![7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2379267.png)

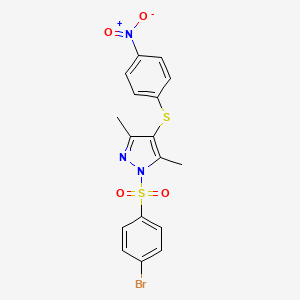

![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/no-structure.png)